6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride
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Overview
Description
6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride typically involves the alkylation of 2-methylpyridine followed by carboxylation. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of ethyl halides to introduce the ethyl group. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Lacks the ethyl group, resulting in different chemical and biological properties.
6-Methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylpyridine-3-carboxylic acid: Similar structure but with the ethyl group at a different position.
Uniqueness
6-Ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-ethyl-2-methylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-3-7-4-5-8(9(11)12)6(2)10-7;/h4-5H,3H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFDESKGHJASFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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